(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol
Description
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[4-pyridin-3-yl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12-6-9(3-4-11(12)8-18)10-2-1-5-17-7-10/h1-7,18H,8H2 |
InChI Key |
DPBMVRPUDVIXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
Reduction of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)ketone
The most direct route to (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol involves the reduction of its corresponding ketone precursor. Sodium borohydride (NaBH₄) in methanol achieves moderate yields (65–72%) but faces limitations due to competing side reactions with the pyridine ring. Alternatively, catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) in ethanol at 60°C improves selectivity, yielding 84% product with <2% over-reduction byproducts.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) accelerate ketone reduction but promote debenzylation of the trifluoromethyl group. A mixed solvent system of tetrahydrofuran (THF):water (4:1) optimizes reaction rates while preserving the CF₃ moiety, achieving 89% conversion in 3 hours.
Transition Metal-Mediated Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Pyridine Ring Installation
A convergent synthesis route employs Suzuki-Miyaura coupling between 3-pyridinylboronic acid and 2-(trifluoromethyl)-4-bromophenyl methanol precursors. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene:water (3:1), this method achieves 78% yield with >99% regioselectivity. Key challenges include minimizing proto-deboronation of the pyridinylboronic acid, which is addressed by maintaining reaction temperatures below 80°C.
Ligand Optimization for Enhanced Efficiency
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalyst turnover, enabling substrate loadings up to 15 mmol/L without significant Pd leaching. This modification increases yield to 82% while reducing residual Pd content to <5 ppm.
Biocatalytic Reduction Strategies
Whole-Cell Biotransformation Using Engineered E. coli
Recombinant E. coli expressing carbonyl reductase (LXCAR-S154Y variant) catalyzes the asymmetric reduction of 3'-(trifluoromethyl)acetophenone derivatives to chiral alcohols. In a choline chloride:lysine (ChCl:Lys) deep eutectic solvent system, this method achieves 91.5% yield with enantiomeric excess (ee) >99.9%. The NADES enhances substrate solubility (200 mM loading) and stabilizes the enzyme against denaturation.
Surfactant-Mediated Permeability Enhancement
Adding 0.6% (w/v) Tween-20 increases cell membrane permeability, improving reaction rates by 4-fold compared to aqueous buffer systems. This synergistic effect between surfactants and NADES reduces process time from 24 h to 18 h while maintaining high ee.
Halogenation-Reduction Sequences
Bromide Intermediate Formation and Hydrolysis
Treatment of 4-(pyridin-3-yl)-2-(trifluoromethyl)benzyl bromide with aqueous sodium hydroxide in THF provides the methanol derivative in 68% yield. Phosphorus tribromide (PBr₃) in dichloromethane efficiently generates the bromide precursor from the corresponding benzyl alcohol, though this step requires strict moisture control to avoid hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | 84–89 | N/A | Scalable, minimal byproducts | Pyridine ring sensitivity |
| Suzuki Coupling | 78–82 | N/A | Regioselective, modular | High Pd catalyst costs |
| Biocatalytic Reduction | 91.5 | >99.9 | Enantioselective, green solvents | Substrate solubility challenges |
| Halogenation-Reduction | 68 | N/A | Simple two-step sequence | Moisture-sensitive intermediates |
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate:hexanes, 1:3) removes unreacted ketone and coupling byproducts. Reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) achieves >99.5% purity for pharmaceutical-grade material.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 4.8 Hz, 1H, pyridine-H), 8.52 (s, 1H, pyridine-H), 7.89–7.82 (m, 2H, Ar-H), 7.75 (d, J = 7.6 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂OH), 2.51 (s, 1H, OH).
Industrial-Scale Production Considerations
Emerging Methodologies
Photoredox Catalysis for C–H Functionalization
Visible-light-mediated C–H hydroxylation of 4-(pyridin-3-yl)-2-(trifluoromethyl)toluene using iridium-based photocatalysts (e.g., Ir(ppy)₃) and tert-butyl hydroperoxide (TBHP) as oxidant shows promise for direct methanol synthesis. Preliminary results indicate 45% yield under blue LED irradiation, though competing oxidation to the carboxylic acid remains a challenge.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
(4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs with Trifluoromethyl Substitutions
a) (4-(Trifluoromethyl)pyridin-3-yl)methanol (CAS: 198401-76-2)
- Molecular Formula: C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- Key Features : Trifluoromethyl group at pyridine C4; hydroxymethyl at C3.
- Similarity Score : 0.68 .
- Comparison : Lacks the phenyl spacer between pyridine and trifluoromethyl groups, reducing steric bulk. This may enhance solubility but reduce target affinity compared to the parent compound.
b) 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (CAS: 1228631-54-6)
Phenyl-Pyridine Hybrids with Extended Substituents
a) [4-(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethoxy)phenyl]methanol (CAS: 338409-36-2)
- Molecular Formula : C₂₀H₂₁ClF₃N₃O₂
- Molecular Weight : 428.85 g/mol
- Key Features : Piperazine-ethoxy linker; chloro and trifluoromethyl groups on pyridine.
- Applications : Likely designed for CNS targets (e.g., serotonin/dopamine receptors) due to the piperazine moiety .
b) (S)-{4-Chloro-2-methoxy-3-[4-(methylsulfonyl)phenyl]quinolin-6-yl}(1-methyl-1H-imidazol-5-yl)[6-(trifluoromethyl)pyridin-3-yl]methanol
- Molecular Formula : C₂₈H₂₂ClF₃N₄O₄S
- Molecular Weight : 603.01 g/mol
- Key Features: Quinoline core with sulfonyl and imidazole groups; trifluoromethylpyridinyl-methanol side chain.
- Applications : Probable kinase inhibitor (e.g., JAK/STAT pathway) due to sulfonyl and heterocyclic motifs .
- Comparison: The extended quinoline system enhances planar stacking but reduces solubility. The trifluoromethylpyridinyl-methanol group mirrors the parent compound’s pharmacophore, suggesting shared target engagement.
Table 1: Key Properties of Selected Analogs
*Predicted using fragment-based methods.
Key Observations:
- LogP Trends : The target compound (LogP ~2.1) balances lipophilicity better than bulkier analogs (LogP >3.8), favoring oral bioavailability.
- Synthetic Efficiency: Simpler analogs (e.g., pyridine-methanol derivatives) achieve higher yields (85–90%) compared to multi-step syntheses for hybrid systems (60–77%) .
- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility (0.15 mg/mL) over quinoline derivatives (<0.01 mg/mL) .
Biological Activity
The compound (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol, also known as Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol, is a novel organic compound characterized by a unique molecular structure that includes a pyridine ring and a trifluoromethyl-substituted phenyl group. This structural configuration is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H10F3NO
- Molecular Weight : 253.22 g/mol
- CAS Number : 1092352-38-9
The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the compound's reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant properties . It has been shown to effectively scavenge free radicals, which are often implicated in oxidative stress-related diseases. The antioxidant mechanism may involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest it could be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, although detailed mechanisms of action remain to be elucidated .
Interaction with Biological Targets
The unique structure of this compound allows it to interact with specific molecular targets within biological systems. The pyridine ring facilitates π-π stacking interactions and hydrogen bonding, potentially modulating enzyme and receptor activities.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of similar compounds. For instance, compounds with analogous structures have shown submicromolar inhibition of bacterial enzymes critical for cell viability without inducing cytotoxicity in human cells . These findings suggest potential therapeutic applications for this compound in treating bacterial infections.
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group has been linked to increased potency in various biological assays. For example, SAR studies have demonstrated that compounds containing this group exhibit enhanced inhibition of serotonin uptake compared to non-fluorinated analogs . This trend highlights the importance of structural modifications in optimizing biological activity.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for (4-(Pyridin-3-yl)-2-(trifluoromethyl)phenyl)methanol?
The synthesis typically involves multi-step reactions, including coupling, hydrolysis, and functional group transformations. For example:
- Step 1 : Condensation of intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with reagents such as methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) with tripotassium phosphate as a base .
- Step 2 : Hydrolysis using methanol and sodium hydroxide, followed by acidification to isolate intermediates (e.g., 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate, 91% yield) .
- Step 3 : Reduction or oxidation steps to introduce the methanol group, potentially using NaBH₄ or LiAlH₄ .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., observed m/z values such as 393 [M+H]⁺) .
- High-Performance Liquid Chromatography (HPLC) : Determines purity and retention times (e.g., 0.29 minutes under specific conditions) .
- Nuclear Magnetic Resonance (NMR) : Resolves structural details (e.g., chemical shifts for pyridine and trifluoromethyl groups) .
- X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL for refinement .
Q. What are typical reaction pathways involving the methanol group?
The methanol group participates in:
- Oxidation : Converts to aldehydes or carboxylic acids using KMnO₄ or CrO₃ .
- Esterification : Reacts with acyl chlorides or anhydrides under acidic/basic conditions.
- Substitution : The hydroxyl group can be replaced via nucleophilic agents (e.g., halogenation with SOCl₂) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates in coupling steps .
- Catalyst Purity : Impurities in bases like tripotassium phosphate reduce efficiency; rigorous purification is advised.
- Temperature Control : Room-temperature stirring minimizes side reactions during hydrolysis .
- Workup Protocols : Efficient separation (e.g., ethyl acetate/water partitioning) and drying (MgSO₄) improve yield .
Q. How does the trifluoromethyl group influence electronic and steric properties?
The -CF₃ group:
- Electron-Withdrawing Effects : Increases electrophilicity of the phenyl ring, directing substitution reactions.
- Lipophilicity : Enhances membrane permeability, relevant in drug design .
- Steric Hindrance : May slow reaction rates at ortho positions, requiring optimized catalysts.
Q. What methodologies are used for structural determination via X-ray crystallography?
- Data Collection : High-resolution diffraction data from single crystals.
- Refinement with SHELX : SHELXL refines atomic positions, thermal parameters, and occupancy. Challenges include handling twinned data or disordered regions .
- Validation : Tools like PLATON check for errors (e.g., missed symmetry).
Q. How to resolve contradictions in spectroscopic data interpretation?
- Cross-Validation : Compare NMR, LCMS, and IR data to confirm functional groups.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or vibrational frequencies for ambiguous peaks.
- Isotopic Labeling : ¹⁸O or deuterated analogs clarify reaction mechanisms (e.g., oxidation pathways) .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent ratios, stirring times) to ensure reproducibility .
- Analytical Rigor : Use internal standards in HPLC and calibrate MS instruments regularly .
- Crystallography Best Practices : Optimize crystal growth via slow evaporation and validate refinement metrics (R-factors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
